molecular formula C12H17N7OS3 B2988503 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105251-47-5

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2988503
CAS No.: 1105251-47-5
M. Wt: 371.5
InChI Key: IOSJGNNIPMFLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a bis-thiadiazole derivative featuring dual heterocyclic moieties linked via a thioacetamide bridge. The 5-methyl-1,3,4-thiadiazole and 4-methylpiperazine substituents confer distinct electronic and steric properties, making it a candidate for pharmacological applications, particularly in oncology and antimicrobial therapy . Its synthesis involves nucleophilic substitution between 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide and 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol under mild conditions, as inferred from analogous protocols .

Properties

IUPAC Name

2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N7OS3/c1-8-14-15-10(22-8)13-9(20)7-21-12-17-16-11(23-12)19-5-3-18(2)4-6-19/h3-7H2,1-2H3,(H,13,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSJGNNIPMFLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N7OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of 5-methyl-1,3,4-thiadiazole: This can be achieved by cyclization of thiosemicarbazide with acetic anhydride.

    Introduction of the piperazine moiety: The 4-methylpiperazine is introduced through nucleophilic substitution reactions.

    Thioether formation: The thi

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel compound derived from the 1,3,4-thiadiazole scaffold. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity based on recent research findings.

Chemical Structure

The compound features a complex structure that includes:

  • Thiadiazole rings : Known for their diverse pharmacological properties.
  • Piperazine moiety : Often associated with enhanced biological activity.
  • Acetamide linkage : Contributes to the stability and solubility of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxicity against Cancer Cell Lines : The compound exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported at approximately 0.28 µg/mL for MCF-7 cells and 9.6 µM for HL-60 cells, indicating potent growth inhibition through mechanisms involving cell cycle arrest at the G2/M phase .
Cell Line IC50 (µg/mL) Mechanism of Action
MCF-70.28G2/M phase arrest
HepG29.6Apoptosis induction

Antimicrobial Activity

The compound's antimicrobial properties were also evaluated:

  • Inhibition of Bacterial Growth : It demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics like streptomycin and fluconazole .
Microorganism MIC (µg/mL) Standard Drug MIC (µg/mL)
S. aureus32.647.5
E. coli30.040.0

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit carbonic anhydrase and acetylcholinesterase (AChE), which are critical in various physiological processes .
  • Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells without causing significant cell cycle arrest .
  • Interference with DNA Synthesis : It may disrupt RNA and DNA synthesis pathways essential for cancer cell proliferation .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives:

  • A study demonstrated that a related thiadiazole derivative showed improved activity against MCF-7 cells when modified with a piperazine ring .
  • Another investigation into the structure–activity relationship (SAR) revealed that substituents on the thiadiazole ring significantly influenced both anticancer and antimicrobial properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s uniqueness lies in its dual thiadiazole-piperazine architecture. Below is a comparative analysis with key analogs:

Compound Name / ID Substituents Melting Point (°C) Key Spectral Data (IR/NMR) Synthesis Yield (%) Reference
Target Compound 5-methyl-thiadiazole; 4-methylpiperazinyl-thiadiazole; thioacetamide linker N/A Expected NH (3300 cm⁻¹), C=O (1680 cm⁻¹), C=S (1250 cm⁻¹) N/A
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl) Acetamide (4g) 4-chlorophenyl; 4-fluorophenyl-piperazine 203–205 NH (3320 cm⁻¹), C=O (1675 cm⁻¹), C-Cl (750 cm⁻¹) N/A
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide Ethyl-thiadiazole; thienyl-pyridazinyl N/A Thiophene C-S (690 cm⁻¹), pyridazine C=N (1600 cm⁻¹) N/A
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide Benzyl-thiadiazole; thienyl N/A Benzyl C-H (3030 cm⁻¹), thiophene C-S (700 cm⁻¹) N/A
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-triazinoquinazolin-6-yl)thio]acetamide (4.8) Butyl-thiadiazole; triazinoquinazolinone 266–270 C=O (1690 cm⁻¹), triazine C=N (1580 cm⁻¹) 89.4

Key Observations :

  • Substituent Effects on Melting Points : Aryl-substituted thiadiazoles (e.g., 4g, 4.8) exhibit higher melting points (>200°C) due to enhanced π-stacking, while alkyl or heteroaryl analogs (e.g., benzyl, thienyl) lack reported values, likely due to lower crystallinity .
  • Spectral Signatures: The thioacetamide linker consistently shows C=O (1670–1690 cm⁻¹) and C=S (1250 cm⁻¹) peaks. Piperazine or triazinoquinazolinone substituents introduce additional C=N (1580–1600 cm⁻¹) and aromatic C-H stretches .

SAR Highlights :

  • Piperazine vs.
  • Thiadiazole Substitution : 5-Methyl or 5-aryl groups (e.g., 4-chlorophenyl in 4g) increase lipophilicity, favoring membrane penetration .

Q & A

Q. What optimized synthetic routes are recommended for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?

  • Methodological Answer : The synthesis of structurally similar thiadiazole-acetamide derivatives often involves multi-step reactions. Key steps include:
  • Nucleophilic substitution : Reacting a thiol-containing intermediate (e.g., 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol) with a halogenated acetamide precursor (e.g., 2-chloroacetamide derivatives) under reflux in acetone or ethanol with anhydrous potassium carbonate as a base .
  • Cyclization : For thiadiazole ring formation, concentrated sulfuric acid or phosphorus pentasulfide (P₂S₅) may be used, though isolation of intermediates can be challenging .
  • Monitoring : Track reaction progress via TLC (e.g., chloroform:acetone = 3:1) and purify via recrystallization (ethanol or acetic acid) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1670 cm⁻¹, N-H stretching at ~3300 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR can resolve methyl groups (δ ~1.91 ppm for CH₃), aromatic protons (δ ~7.20–7.94 ppm), and thioether linkages (δ ~3.50–4.50 ppm for SCH₂) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using FAB or ESI-MS .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C, H, N, and S content .

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

  • Methodological Answer :
  • Co-crystal Isolation : Co-crystallize intermediates with byproducts (e.g., acetamide and thioacetamide derivatives) to obtain diffraction-quality crystals .
  • Refinement with SHELXL : Use SHELX programs for structure solution and refinement, particularly for small-molecule systems. SHELXL’s robust algorithms handle high-resolution data and twinning .
  • Validation : Cross-check bond lengths (e.g., C-S = ~1.75 Å) and torsion angles against similar thiadiazole structures .

Advanced Research Questions

Q. How can contradictions in reaction yields during intermediate isolation be resolved?

  • Methodological Answer :
  • Case Study : In synthesizing N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}thioacetamide, co-crystals of intermediates formed but resisted separation. Solutions include:
  • Adjusting solvent polarity (e.g., switching from ethanol to acetic acid) .
  • Optimizing reaction time (e.g., 24-hour sulfuric acid treatment vs. shorter durations) .
  • Alternative Pathways : Use computational tools (e.g., DFT) to predict thermodynamic stability of intermediates and guide solvent selection .

Q. What computational strategies predict bioactivity and binding modes of this compound?

  • Methodological Answer :
  • Molecular Docking : Dock the compound into target proteins (e.g., cyclooxygenase COX1/2) using AutoDock Vina. Parameterize partial charges with AM1-BCC and validate poses with MD simulations .
  • 3D-QSAR Models : Build models using steric, electrostatic, and hydrophobic descriptors from aligned thiadiazole derivatives. Validate with leave-one-out cross-validation (R² > 0.8) .
  • ADMET Prediction : Use SwissADME to assess solubility (LogP ~2.5), metabolic stability (CYP450 interactions), and blood-brain barrier penetration .

Q. How can electronic effects of substituents (e.g., 4-methylpiperazinyl) be analyzed to optimize bioactivity?

  • Methodological Answer :
  • Hammett Analysis : Correlate substituent σ values with biological activity (e.g., IC₅₀) to identify electron-donating/withdrawing groups enhancing potency .
  • DFT Calculations : Compute frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, a smaller gap (<4 eV) may indicate higher electrophilicity .
  • SAR Studies : Compare analogues with varied substituents (e.g., 4-chlorophenyl vs. 4-methylpiperazinyl) to map critical pharmacophores .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for thiadiazole-acetamide derivatives?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., cytotoxicity IC₅₀ values) and apply statistical tests (e.g., ANOVA) to identify outliers .
  • Structural Validation : Confirm compound identity via X-ray crystallography to rule out polymorphic or stereochemical inconsistencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.